tert-Butyl 2-isopentylhydrazinecarboxylate
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Overview
Description
Tert-butyl N-(3-methylbutylamino)carbamate is an organic compound with the molecular formula C11H22N2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-methylbutylamino)carbamate typically involves the reaction of tert-butyl carbamate with 3-methylbutylamine. The reaction is carried out under controlled conditions, often using a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of tert-butyl N-(3-methylbutylamino)carbamate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-methylbutylamino)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl N-(3-methylbutylamino)carbamate has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methylbutylamino)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler derivative of carbamate with similar reactivity and applications.
Tert-butyl N-phenylcarbamate: Another carbamate derivative with different substituents, used in similar applications.
Tert-butyl N-methylcarbamate: A methyl-substituted carbamate with distinct properties and uses.
Uniqueness
Tert-butyl N-(3-methylbutylamino)carbamate is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in organic synthesis, biochemical research, and industrial processes .
Properties
CAS No. |
180462-81-1 |
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Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-(3-methylbutylamino)carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)6-7-11-12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13) |
InChI Key |
MLNIZGCXZSQUCZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CCNNC(=O)OC(C)(C)C |
Synonyms |
Hydrazinecarboxylic acid, 2-(3-methylbutyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
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